N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Description
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-17(12-18,13-5-6-13)21-15(23)11-24-16-20-8-9-22(16)10-14-4-2-3-7-19-14/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBOVKRBIVXCLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide (CAS Number: 876866-90-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. The compound's unique structural features, including a cyano group, cyclopropyl moiety, and imidazole ring, suggest mechanisms of action that may be beneficial in treating various diseases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃OS |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 876866-90-9 |
The biological activity of N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is primarily attributed to its interactions with specific molecular targets within cells. These interactions can modulate various biochemical pathways, particularly those involving protein kinases.
Target Enzymes
Research indicates that this compound may inhibit Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines and growth factors. Inhibition of JAKs can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for treating autoimmune diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide exhibits significant inhibitory effects on JAK activity. For instance:
- Cell Line Testing : The compound was tested on various cancer cell lines, showing a dose-dependent inhibition of cell proliferation.
- Cytokine Production : It was observed to reduce the production of pro-inflammatory cytokines in immune cell cultures, indicating potential anti-inflammatory properties.
In Vivo Studies
Animal models have further elucidated the pharmacological potential of this compound:
- Autoimmune Disease Models : In models of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and inflammation.
- Cancer Models : In xenograft models, it exhibited significant tumor growth inhibition compared to control groups.
Case Studies
Several case studies have highlighted the efficacy of N-(1-Cyano-1-cyclopropylethyl)-2-[1-(pyridin-2-ylmethyl)imidazol-2-yl]sulfanylacetamide:
- Rheumatoid Arthritis : A study involving mice with induced rheumatoid arthritis showed that administration of the compound led to a marked reduction in disease severity and inflammatory markers.
- Psoriasis : Another study focused on psoriasis models indicated that the compound effectively reduced skin lesions and associated inflammation.
Comparaison Avec Des Composés Similaires
Research Findings and Limitations
- Data Gaps: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons are inferred from structural analogs.
- Synthetic Challenges : The cyclopropane and thioether moieties may complicate synthesis, requiring specialized methods like ring-closing metatheses or sulfur-selective coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
